Methyl 6-deoxy-alpha-D-glucopyranoside
Overview
Description
Methyl 6-deoxy-alpha-D-glucopyranoside is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 6-deoxy-alpha-D-glucopyranoside is known to interact with artificial receptors . These receptors belong to the class of compounds consisting of a 1,3,5-trisubstituted 2,4,6-trialkylbenzene scaffold
Mode of Action
The compound forms complexes with its artificial receptors . The binding modes of these complexes have been studied in crystalline complexes . The noncovalent interactions stabilizing these complexes have been compared with those observed in crystalline complexes with methyl β-D-glucopyranoside .
Biochemical Pathways
It has been used in studies to advance the understanding of the differences in reactivity of single hydroxyl groups on the pyranoside skeleton .
Pharmacokinetics
The compound’s molecular weight is 17818 , which may influence its bioavailability and pharmacokinetic properties.
Action Environment
It is recommended to store the compound at temperatures below −20°c , suggesting that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
Methyl 6-deoxy-alpha-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism and glycoside formation. It interacts with various enzymes, such as glycosidases and glycosyltransferases, which are involved in the hydrolysis and synthesis of glycosidic bonds. These interactions are crucial for understanding the mechanisms of carbohydrate processing and the role of glycosides in biological systems .
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins involved in these pathways, leading to changes in cellular function. For example, it can modulate the activity of enzymes involved in glycolysis and gluconeogenesis, thereby impacting cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as a substrate or inhibitor for various enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in carbohydrate metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways. Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound can be harmful to the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, which play a role in the hydrolysis and synthesis of glycosidic bonds. These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, while binding proteins help in its localization and accumulation within specific cellular compartments. This distribution is crucial for its biological activity and effects on cellular function .
Subcellular Localization
This compound is localized within various subcellular compartments, including the cytosol and vacuoles. Its activity and function can be influenced by its localization, as it may interact with different enzymes and proteins within these compartments. Targeting signals and post-translational modifications can direct this compound to specific organelles, affecting its role in cellular processes .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-ZFYZTMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372982 | |
Record name | Methyl 6-deoxy-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5155-43-1 | |
Record name | Methyl 6-deoxy-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.